(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
Overview
Description
“(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid” is an organoboron compound with a molecular formula of C13H21BN2O5S . It has a molecular weight of 328.2 . The compound is also known as EPB or Compound 1.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Molecular Studies
Catalyst in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, involving derivatives of ethylpiperazinyl, show efficient and reusable catalytic properties for synthesizing bioactive compounds. This catalyst demonstrates good yield, simplicity, safety, and a short reaction time (Murugesan et al., 2017).
Microwave-assisted Synthesis : Efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using titanium nanomaterial-based sulfonic acid catalysts, which were synthesized involving derivatives of ethylpiperazinyl, exhibits high yield and a simple methodology (Murugesan et al., 2017).
Metal-Free Coupling : A procedure for metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids is developed, enabling the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood et al., 2014).
Photophysical and Chemical Properties
Photophysical Properties : Investigation into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of aryl boronic acid, showing significant solvatochromism and quantum yield variations in different solvents (Muddapur et al., 2016).
Boronic Acid Catalysis : Boronic acids, including derivatives such as 4-methoxyphenyl boronic acid, have been identified as versatile reagents not only in transition metal-catalyzed transformations but also as catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups (Hall, 2019).
Synthesis of Antimicrobial Compounds : Novel pyridine derivatives with bioactive properties have been synthesized, involving the reaction of 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles with compounds such as 4-methoxyphenylpiperazine, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Boronic Acid Complex Formation in Sulfuric Acid Media : Kinetic and equilibrium studies for the formation of luminescent boronic acid complexes in sulfuric acid, including 2-hydroxy-4-methoxy-4'-chlorobenzophenone, provide insights into complex formation stages and the reaction mechanism (Marcantonatos & Menzinger, 1975).
Safety and Hazards
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROKYIUKGSLVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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